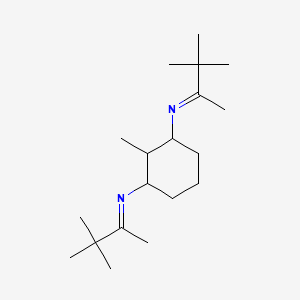
2-Methyl-N,N'-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine is a synthetic organic compound with the molecular formula C19H36N2 It is characterized by its cyclohexane core, which is substituted with two bulky trimethylpropylidene groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine typically involves the reaction of cyclohexane-1,3-diamine with 2-methyl-1,2,2-trimethylpropylidene groups under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s bulky substituents and cyclohexane core allow it to fit into specific binding sites, modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylcyclohexane-1,3-diamine: A similar compound with dimethyl groups instead of trimethylpropylidene groups.
Cyclohexane-1,3-diamine: The parent compound without any substituents.
N,N’-Bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine: A compound with similar substituents but without the methyl group.
Uniqueness
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These features make it particularly useful in applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
93859-13-3 |
|---|---|
Formule moléculaire |
C19H36N2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
N-[3-(3,3-dimethylbutan-2-ylideneamino)-2-methylcyclohexyl]-3,3-dimethylbutan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13-16(20-14(2)18(4,5)6)11-10-12-17(13)21-15(3)19(7,8)9/h13,16-17H,10-12H2,1-9H3 |
Clé InChI |
VRZMKKMBVSGAJO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCCC1N=C(C)C(C)(C)C)N=C(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















